prop-2-en-1-yl 2-[(2-oxo-3-phenyl-2H-chromen-7-yl)oxy]acetate
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Overview
Description
prop-2-en-1-yl 2-[(2-oxo-3-phenyl-2H-chromen-7-yl)oxy]acetate is a synthetic organic compound that belongs to the class of chromone derivatives Chromones are known for their diverse biological activities and are widely studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of prop-2-en-1-yl 2-[(2-oxo-3-phenyl-2H-chromen-7-yl)oxy]acetate typically involves the reaction of 2-(2-oxo-3-phenylchromen-7-yl)oxyacetic acid with prop-2-enyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like acetone, which facilitates the nucleophilic substitution reaction, leading to the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. The use of continuous flow reactors and automated synthesis platforms could further enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
prop-2-en-1-yl 2-[(2-oxo-3-phenyl-2H-chromen-7-yl)oxy]acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to alcohols or other reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the prop-2-enyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.
Major Products Formed
The major products formed from these reactions include epoxides, alcohols, and substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
prop-2-en-1-yl 2-[(2-oxo-3-phenyl-2H-chromen-7-yl)oxy]acetate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antioxidant, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurodegenerative disorders.
Mechanism of Action
The mechanism of action of prop-2-en-1-yl 2-[(2-oxo-3-phenyl-2H-chromen-7-yl)oxy]acetate involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes, such as aromatase, by binding to the active site and preventing the conversion of androgens to estrogens. This inhibition can lead to reduced estrogen levels, which is beneficial in the treatment of estrogen-dependent cancers .
Comparison with Similar Compounds
Similar Compounds
Prop-2-ynyl 2-(2-oxo-3-phenylchromen-7-yl)oxyacetate: Similar in structure but contains a triple bond instead of a double bond in the prop-2-enyl group.
2-(2-oxo-3-phenylchromen-7-yl)oxyacetic acid: The parent compound without the prop-2-enyl group.
3-(Prop-2-enyl)pyrrolidine-2,5-dione: A structurally related compound with a pyrrolidine ring instead of a chromone ring.
Uniqueness
prop-2-en-1-yl 2-[(2-oxo-3-phenyl-2H-chromen-7-yl)oxy]acetate is unique due to its combination of a chromone core with a prop-2-enyl ester group. This structural feature imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications .
Properties
IUPAC Name |
prop-2-enyl 2-(2-oxo-3-phenylchromen-7-yl)oxyacetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16O5/c1-2-10-23-19(21)13-24-16-9-8-15-11-17(14-6-4-3-5-7-14)20(22)25-18(15)12-16/h2-9,11-12H,1,10,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWYCQOKOWKUHDD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC(=O)COC1=CC2=C(C=C1)C=C(C(=O)O2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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